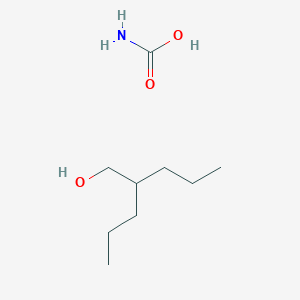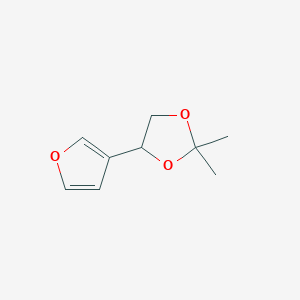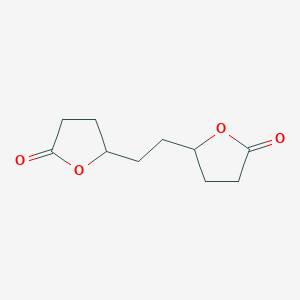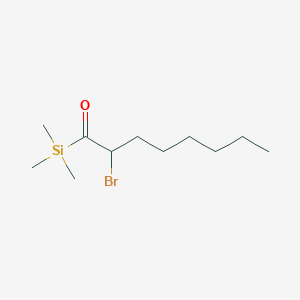![molecular formula C19H16F3NO B14606448 4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine CAS No. 60086-53-5](/img/structure/B14606448.png)
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine is a chemical compound that features a trifluoromethyl group attached to a xanthene core, which is further linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which is then functionalized with a trifluoromethyl group. The final step involves the introduction of the piperidine ring through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The xanthene core can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: A simpler analog with similar trifluoromethyl and piperidine moieties but lacking the xanthene core.
Xanthene derivatives: Compounds with a xanthene core but different substituents, offering varied chemical and biological properties.
Piperidine derivatives: A broad class of compounds with diverse functional groups attached to the piperidine ring.
Uniqueness
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine is unique due to the combination of its trifluoromethyl group, xanthene core, and piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60086-53-5 |
|---|---|
Molecular Formula |
C19H16F3NO |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)xanthen-9-ylidene]piperidine |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)13-5-6-17-15(11-13)18(12-7-9-23-10-8-12)14-3-1-2-4-16(14)24-17/h1-6,11,23H,7-10H2 |
InChI Key |
MHWXUCAJMDFQAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)




![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
